molecular formula C16H18N2O4S B2363128 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955697-81-1

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2363128
CAS No.: 955697-81-1
M. Wt: 334.39
InChI Key: WHXDOUGCDZVFLV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps:

    Formation of the Furan-2-carbonyl Intermediate: The furan-2-carbonyl chloride can be synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with Tetrahydroisoquinoline: The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine (Et₃N) to form the intermediate N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline).

    Introduction of the Ethanesulfonamide Group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

    Reduction: The tetrahydroisoquinoline moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding dihydroisoquinoline.

    Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated using alkyl halides.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Alkyl halides, bases like NaH or K₂CO₃

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Dihydroisoquinoline derivatives

    Substitution: N-alkylated ethanesulfonamide derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

This compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used as a probe in biochemical assays to investigate the activity of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable component in industrial synthetic processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with the active sites of enzymes, leading to inhibition or modulation of their activity. The ethanesulfonamide group can enhance the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
  • N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which can significantly influence its solubility, reactivity, and biological activity. The combination of the furan ring and tetrahydroisoquinoline moiety also provides a distinct structural framework that can interact with a variety of biological targets.

This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for further exploration and application.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a tetrahydroisoquinoline moiety, and an ethanesulfonamide group. The synthesis typically involves several steps:

  • Formation of Furan-2-carbonyl Intermediate : Synthesized from furan-2-carboxylic acid using thionyl chloride.
  • Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.
  • Introduction of Ethanesulfonamide Group : Final reaction with ethanesulfonyl chloride yields the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with active sites of enzymes, leading to inhibition or modulation of their activity.
  • Binding Affinity : The ethanesulfonamide group enhances solubility and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains .

Anticancer Potential

The structural features suggest potential activity against cancer-related pathways. Studies have indicated that compounds with similar moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes this compound a candidate for further investigation as an anticancer agent.

Enzyme Inhibition Studies

In recent studies focusing on enzyme inhibition:

  • SARS-CoV-2 Main Protease : Compounds structurally related to this compound were tested as inhibitors of SARS-CoV-2 main protease (Mpro). These studies revealed IC50 values indicating effective inhibition at micromolar concentrations .

Cytotoxicity Assessment

Cytotoxicity assays have shown that some derivatives maintain low toxicity levels while effectively inhibiting target enzymes. For example, compounds derived from furan-based structures exhibited CC50 values greater than 100 µM in Vero cells .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionIC50 values in micromolar range
CytotoxicityLow toxicity (CC50 > 100 µM)

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-14-6-5-12-7-8-18(11-13(12)10-14)16(19)15-4-3-9-22-15/h3-6,9-10,17H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXDOUGCDZVFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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